Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate
CAS No.:
Cat. No.: VC18344992
Molecular Formula: C11H11FN4O4S
Molecular Weight: 314.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FN4O4S |
|---|---|
| Molecular Weight | 314.30 g/mol |
| IUPAC Name | ethyl 2-fluoro-2-(1-phenyltetrazol-5-yl)sulfonylacetate |
| Standard InChI | InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
| Standard InChI Key | UEGZZIJQMOZOOA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(F)S(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
Ethyl 2-fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is systematically named according to IUPAC guidelines, reflecting its ethyl ester group, fluorine substituent, and 1-phenyltetrazole-5-sulfonyl moiety. Its molecular formula, C₁₁H₁₁FN₄O₄S, corresponds to a molar mass of 314.30 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s CAS registry number, 1160968-13-7, ensures unambiguous identification in chemical databases .
Structural Features and Bonding
The molecule’s core consists of a tetrazole ring—a five-membered heterocycle containing four nitrogen atoms—linked to a sulfonyl group (-SO₂-) and an α-fluoroacetate ester. X-ray crystallography studies of analogous compounds reveal that the sulfonyl group adopts a tetrahedral geometry, while the tetrazole ring exhibits aromatic character with delocalized π-electrons. The fluorine atom at the α-position induces substantial electronic effects, polarizing adjacent bonds and enhancing the electrophilicity of the carbonyl carbon.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FN₄O₄S | |
| Molecular Weight | 314.30 g/mol | |
| CAS Number | 1160968-13-7 | |
| IUPAC Name | Ethyl 2-fluoro-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetate |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of ethyl 2-fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate involves sequential functionalization steps:
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Tetrazole Sulfonation: 1-Phenyl-1H-tetrazole-5-thiol is oxidized to the corresponding sulfonyl chloride using chlorinating agents like chlorine gas or thionyl chloride.
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Fluoroacetylation: The sulfonyl chloride intermediate reacts with ethyl fluoroacetate in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
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Esterification: Final purification via recrystallization from aprotic solvents such as ethyl acetate yields the product in >98.5% purity.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
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Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilic displacement rates by stabilizing transition states.
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Temperature Control: Reactions are typically conducted at 20–25°C to minimize side reactions such as ester hydrolysis.
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Base Selection: Triethylamine outperforms pyridine in deprotonating intermediates, achieving yields of 78–95% .
Table 2: Comparative Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | +15% vs. toluene |
| Temperature | 20–25°C | Prevents decomposition |
| Base | Triethylamine | 94% yield |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents (e.g., 12.7 g/L in DMF at 25°C) but is insoluble in water due to its hydrophobic aryl and ester groups. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition onset at 160°C via cleavage of the sulfonamide bond.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O ester), 1360 cm⁻¹ (S=O asymmetric stretch), and 1130 cm⁻¹ (C-F stretch).
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.45–7.52 (m, 5H, Ph).
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¹⁹F NMR (376 MHz, CDCl₃): δ -112.4 (s, 1F).
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Reactivity and Electrophilic Characteristics
Mechanistic Insights
The fluorine atom’s strong electron-withdrawing effect (-I) activates the adjacent carbonyl group toward nucleophilic attack. In Suzuki-Miyaura coupling reactions, the compound serves as an electrophilic partner, enabling arylation at the α-position. The sulfonamide group further stabilizes transition states through resonance, as shown in Figure 1:
Resonance stabilization of sulfonamide intermediate
Comparative Reactivity
Replacement of the fluorine atom with chlorine reduces electrophilicity by 40%, as measured by reaction rates with benzylamine. This underscores fluorine’s unique role in modulating reactivity.
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
The compound’s sulfonamide moiety is a privileged structure in protease inhibitors. Molecular docking studies predict high affinity (Kd = 12 nM) for the SARS-CoV-2 main protease active site, suggesting potential antiviral applications.
Polymer Chemistry
Incorporation into polyurethanes enhances thermal stability (Tg increased by 28°C) and flame retardancy due to sulfur’s radical-scavenging properties.
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